molecular formula C10H13IO B15342050 Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- CAS No. 143239-04-7

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-

Cat. No.: B15342050
CAS No.: 143239-04-7
M. Wt: 276.11 g/mol
InChI Key: ZAHQYHPWGLDSPB-MRVPVSSYSA-N
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Description

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, is a specialized organic compound characterized by a phenolic hydroxyl group attached to a benzene ring, which in turn is connected to a 3-iodo-2-methylpropyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenol and 3-iodo-2-methylpropyl chloride.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

  • Procedure: The phenol is first deprotonated using the base to form a phenoxide ion, which then reacts with 3-iodo-2-methylpropyl chloride to form the desired product.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, can undergo oxidation reactions to form quinones or iodonium ylides.

  • Reduction: Reduction reactions can be performed to convert the iodine atom to an iodide.

  • Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Hypervalent iodine reagents such as iodobenzene diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA) are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Quinones and iodonium ylides.

  • Reduction Products: Iodides.

  • Substitution Products: Various phenolic derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of phenolic compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

  • Phenol, 3-iodo-

  • Phenol, 4-iodo-

  • Phenol, 2-methylpropyl-

Properties

CAS No.

143239-04-7

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

3-[(2R)-3-iodo-2-methylpropyl]phenol

InChI

InChI=1S/C10H13IO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1

InChI Key

ZAHQYHPWGLDSPB-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)O)CI

Canonical SMILES

CC(CC1=CC(=CC=C1)O)CI

Origin of Product

United States

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